Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate
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Overview
Description
Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate is an organic compound with the molecular formula C13H10N2O3. This compound is known for its unique structure, which includes a phenoxy group attached to an acetate moiety, with a dicyanoethenyl group at the para position of the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile to form 4-(2,2-dicyanoethenyl)phenol. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as potassium carbonate to yield the final product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenoxyacetates .
Scientific Research Applications
Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Pharmaceutical Research: It is investigated for its potential use in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate involves its interaction with various molecular targets. The dicyanoethenyl group is known to participate in electron-withdrawing interactions, which can influence the reactivity of the compound. The phenoxyacetate moiety can interact with enzymes and receptors, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate include:
- Methyl 4-(2,2-dicyanovinyl)benzoate
- Methyl 4-(2,2-dicyanoethenyl)phenylacetate
- Methyl 4-(2,2-dicyanoethenyl)phenylpropionate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity .
Properties
Molecular Formula |
C13H10N2O3 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
methyl 2-[4-(2,2-dicyanoethenyl)phenoxy]acetate |
InChI |
InChI=1S/C13H10N2O3/c1-17-13(16)9-18-12-4-2-10(3-5-12)6-11(7-14)8-15/h2-6H,9H2,1H3 |
InChI Key |
RVAHHDFHZWAFCL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C=C(C#N)C#N |
Origin of Product |
United States |
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